N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline moiety, a trifluoromethoxy phenyl group, and an oxalamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the indoline and trifluoromethoxy phenyl precursors. These precursors are then coupled through an oxalamide linkage under controlled conditions. Common reagents used in the synthesis include oxalyl chloride, which facilitates the formation of the oxalamide bond, and various catalysts to optimize the reaction yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxalamide linkage may produce primary or secondary amines.
Scientific Research Applications
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide stands out due to its oxalamide linkage, which imparts unique chemical and biological properties. This linkage enhances the compound’s stability and allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O4/c1-26-9-8-12-10-13(2-7-16(12)26)17(27)11-24-18(28)19(29)25-14-3-5-15(6-4-14)30-20(21,22)23/h2-7,10,17,27H,8-9,11H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPLZSARVOYHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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